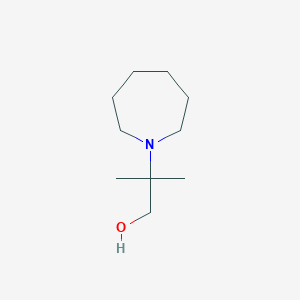
2-(Azepan-1-yl)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of azepane derivatives often involves the reaction of a suitable precursor with a base1. However, the specific synthesis process can vary greatly depending on the desired azepane derivative1.
Molecular Structure Analysis
Azepane is a seven-membered ring with one nitrogen atom. This gives it a unique structure that can participate in various chemical reactions1.
Chemical Reactions Analysis
Azepane derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions1.
Physical And Chemical Properties Analysis
Azepane is a stable compound that is resistant to oxidation and reduction. It is a weak base, and its basicity can be influenced by substituents on the ring1.
Scientific Research Applications
Electronic and Optical Properties Analysis
Research on 2-(Azepan-1-yl)-2-methylpropan-1-ol and its derivatives focuses on understanding their electronic and optical properties through computational methods. For instance, a study employing density functional theory (DFT) explored the natural bond orbital (NBO) analysis, revealing insights into intermolecular interactions and electron distribution. Additionally, the investigation of nonlinear optical properties, such as dipole moment, polarizability, and hyperpolarizability, shed light on the compound's potential in optical applications. The study also considered the effect of temperature on various thermodynamic parameters, indicating a broad interest in the physical properties of this chemical (Ulaş, 2020).
Biofuel Production
Another significant area of research is the development of biofuel technologies. A notable advancement is the engineered modification of Escherichia coli to produce 2-methylpropan-1-ol (isobutanol) anaerobically at a theoretical yield. This was achieved by addressing cofactor utilization imbalances in the metabolic pathway, highlighting the potential of 2-methylpropan-1-ol as a sustainable biofuel candidate. The study demonstrates how engineering the cofactor dependence of pathway enzymes can overcome obstacles in biofuel commercialization, marking a step forward in the quest for renewable energy sources (Bastian et al., 2011).
Safety And Hazards
Like all chemicals, azepane and its derivatives should be handled with care. They should be stored in a cool, dry place and kept away from incompatible substances2.
Future Directions
Azepane derivatives have shown promise in various areas of medicinal chemistry. Future research may focus on developing new azepane derivatives with improved pharmacological properties1.
Please note that this is a general analysis and may not fully apply to “2-(Azepan-1-yl)-2-methylpropan-1-ol”. For a more accurate analysis, more specific information about this compound would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(azepan-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,9-12)11-7-5-3-4-6-8-11/h12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUKMKUEXSPVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482123.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482129.png)
![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)
![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)
![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)
![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)